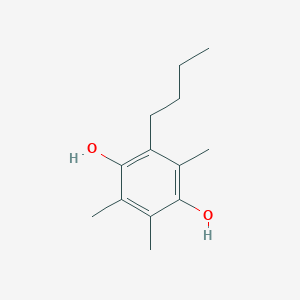
2-Butyl-3,5,6-trimethylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with butyl and methyl groups, as well as two hydroxyl groups. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butyl group. Subsequent methylation can be achieved using methyl iodide and a base like potassium carbonate. Finally, hydroxylation is performed using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-Butyl-3,5,6-trimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
2-Butyl-3,5,6-trimethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways.
類似化合物との比較
Similar Compounds
2-Butyl-3,5,6-trimethylphenol: Similar structure but lacks one hydroxyl group.
2-Butyl-3,5,6-trimethylbenzaldehyde: Contains an aldehyde group instead of hydroxyl groups.
2-Butyl-3,5,6-trimethylbenzoic acid: Contains a carboxylic acid group.
Uniqueness
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is unique due to the presence of two hydroxyl groups, which impart specific reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.
特性
CAS番号 |
91668-68-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-butyl-3,5,6-trimethylbenzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-10(4)12(14)8(2)9(3)13(11)15/h14-15H,5-7H2,1-4H3 |
InChIキー |
OQSVDNYWBKTPMH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=C(C(=C1C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


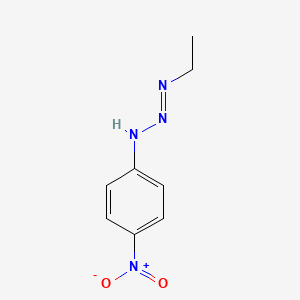
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
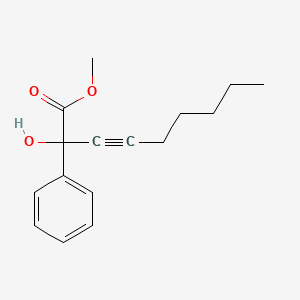
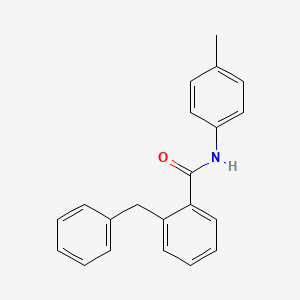
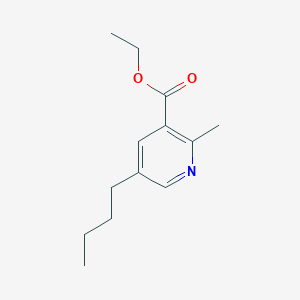
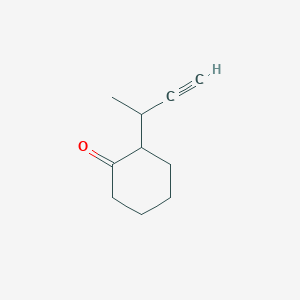
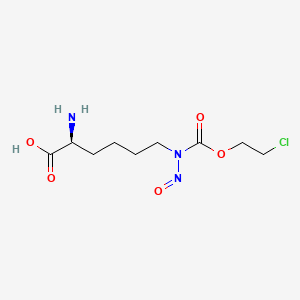
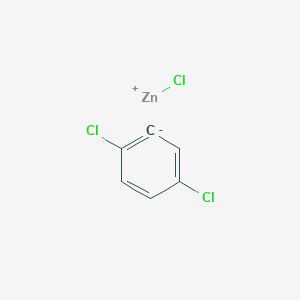
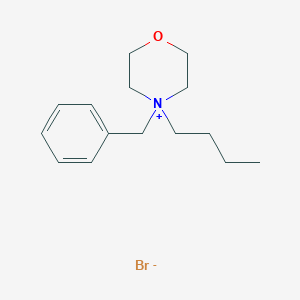
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
